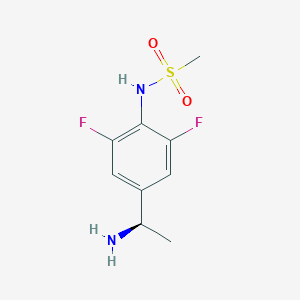
(R)-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide is a chiral compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an aminoethyl group, difluorophenyl ring, and a methanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, ®-4-(1-aminoethyl)-2,6-difluorophenylamine.
Reaction with Methanesulfonyl Chloride: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, the use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The difluorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The presence of the difluorophenyl ring and methanesulfonamide group enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(1-aminoethyl)phenol
- ®-4-(1-aminoethyl)benzenamine
- ®-4-(1-aminoethyl)phenyl trifluoromethanesulfonate
Uniqueness
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide is unique due to the presence of the difluorophenyl ring, which imparts distinct electronic properties and reactivity. Additionally, the methanesulfonamide group enhances its solubility and stability, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C9H12F2N2O2S |
|---|---|
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
N-[4-[(1R)-1-aminoethyl]-2,6-difluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H12F2N2O2S/c1-5(12)6-3-7(10)9(8(11)4-6)13-16(2,14)15/h3-5,13H,12H2,1-2H3/t5-/m1/s1 |
Clé InChI |
FORFBJNKDYMFQR-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N |
SMILES canonique |
CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)
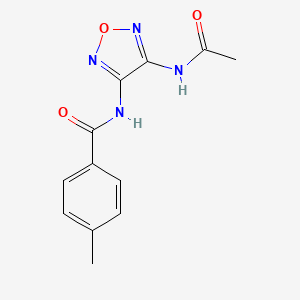
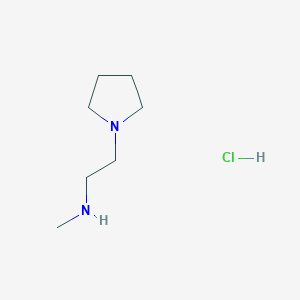
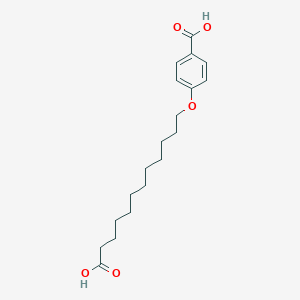
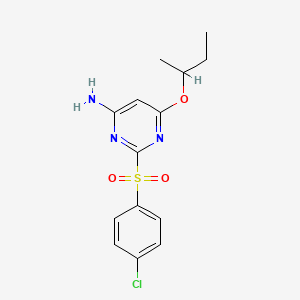

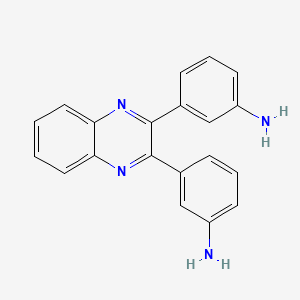
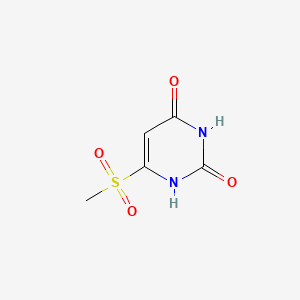
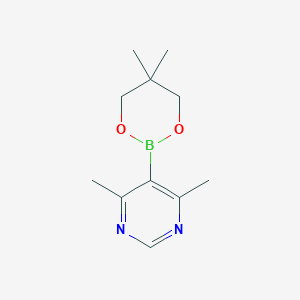
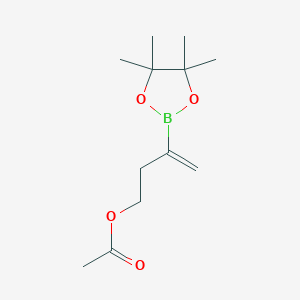
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
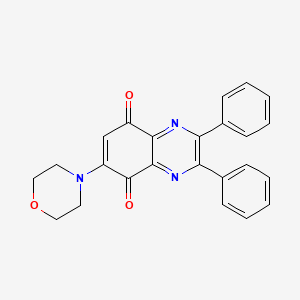
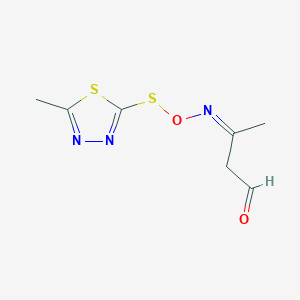
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
